molecular formula C20H21F3N2O5 B13485292 (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13485292
M. Wt: 426.4 g/mol
InChI Key: MNYMOSASTUNPRI-IDVLALEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid” is a dipeptide derivative comprising two phenylalanine-like residues with distinct stereochemical configurations (2R and 2S) and a trifluoroacetic acid (TFA) counterion. The TFA is introduced during synthesis, typically as a deprotection agent in peptide coupling reactions, as seen in the removal of tert-butoxycarbonyl (Boc) groups . The stereochemistry at the α-carbon (2R in the main chain and 2S in the acylated side chain) is critical for its structural and functional properties, influencing interactions in biological systems .

Properties

Molecular Formula

C20H21F3N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H20N2O3.C2HF3O2/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23);(H,6,7)/t15-,16+;/m0./s1

InChI Key

MNYMOSASTUNPRI-IDVLALEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Outcome/Yield Notes
1 Protection of (2S)-2-amino-3-phenylpropanoic acid amino group Boc2O (di-tert-butyl dicarbonate), base (e.g., NaHCO3) Boc-protected amino acid Preserves stereochemistry during coupling
2 Activation of carboxyl group of Boc-protected amino acid EDC or DCC, HOBt (hydroxybenzotriazole) Activated ester intermediate Enhances coupling efficiency
3 Coupling with (2R)-3-phenylpropanoic acid amine Amide bond formation in DMF or DCM solvent Dipeptide intermediate Control of stereochemistry critical
4 Boc deprotection TFA in dichloromethane (DCM) Free amine dipeptide trifluoroacetate salt TFA acts as deprotection agent and counterion
5 Purification Reverse-phase HPLC >98% enantiomeric purity Chiral HPLC used for purity assessment

Alternative Synthetic Approaches

  • Solid-Phase Peptide Synthesis (SPPS): Using Fmoc (fluorenylmethyloxycarbonyl) chemistry on a resin support, the dipeptide can be assembled stepwise with selective deprotection and coupling cycles. The final cleavage from resin and deprotection often employs TFA, yielding the trifluoroacetate salt form.

  • Solution-Phase Synthesis: Traditional solution-phase peptide synthesis allows for larger scale preparation but requires careful control of stereochemistry and purification.

Chemical Reaction Analysis Related to Preparation

Reaction Type Reagents/Conditions Role in Preparation Yield/Notes
Peptide Bond Formation EDC, DCC, HOBt Formation of amide bond between amino acid residues High yield (>80%) with optimized conditions
Boc Deprotection TFA in DCM Removal of Boc protecting group and formation of trifluoroacetate salt Quantitative, mild conditions
Esterification (if applicable) Alcohols, acid catalysts Protection of carboxyl groups during synthesis Used selectively depending on route
Purification Reverse-phase HPLC Isolation of pure dipeptide with high enantiomeric excess Essential for biological applications

Purity and Stereochemical Integrity

Maintaining stereochemical integrity is critical. Chiral HPLC analysis is routinely employed to verify enantiomeric excess (ee), typically achieving >98% ee. The use of orthogonal protecting groups and mild deprotection conditions minimizes racemization.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials (2S)-2-amino-3-phenylpropanoic acid, (2R)-3-phenylpropanoic acid derivatives
Protecting Groups Boc for amines, allyl or benzyl esters for carboxyls (optional)
Coupling Agents EDC, DCC, HOBt, PyBOP, HATU
Deprotection Agent Trifluoroacetic acid (TFA)
Solvents Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
Purification Reverse-phase HPLC, flash chromatography
Yields Typically 60-90% per step
Enantiomeric Purity >98% ee verified by chiral HPLC

Research Findings and Literature Insights

  • The compound’s synthesis relies heavily on peptide coupling chemistry with careful stereochemical control, as documented in peptide synthesis literature and experimental reports.
  • The trifluoroacetic acid salt form is commonly obtained post-deprotection, which also aids in purification and stability.
  • Advanced synthetic protocols involve selective protection/deprotection sequences and use of modern coupling agents to improve yield and reduce side reactions.
  • Solid-phase peptide synthesis methods are adaptable for this compound, facilitating rapid assembly and purification.
  • Analytical methods such as chiral HPLC and NMR spectroscopy confirm the structural integrity and stereochemistry.

Chemical Reactions Analysis

Peptide Bond Formation and Cleavage

The amide bond in this compound enables participation in peptide coupling and hydrolysis reactions:

Reaction Type Conditions Products/Outcomes Key Findings
Coupling Reactions Carbodiimides (e.g., DCC, EDC), HOBtFormation of new amide bonds with carboxylic acids or amines Stereochemistry at (2R) and (2S) positions directs regioselectivity .
Acid Hydrolysis 6 M HCl, 110°C, 24 hrsCleavage into (2S)-2-amino-3-phenylpropanoic acid and (2R)-3-phenylpropanoic acidTrifluoroacetic acid (TFA) enhances solubility but does not inhibit hydrolysis.
Enzymatic Cleavage Trypsin or chymotrypsin, pH 7–8Selective cleavage at amide bonds, yielding smaller peptide fragments Limited efficiency (~20% conversion) due to steric hindrance from phenyl groups .

Enolate-Mediated Alkylation

The α-hydrogen adjacent to the carbonyl group participates in enolate chemistry under basic conditions:

Base Electrophile Product Stereochemical Outcome
LDA, THF, –78°CMethyl iodide(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenyl-2-methylpropanoic acidRetention of (2R) configuration; 85% diastereomeric excess
NaHMDS, DMFAllyl bromideAllylated derivative with syn-addition geometryControlled by Evans oxazolidinone-like stereodirection

Electrophilic Aromatic Substitution

The phenyl rings undergo halogenation and nitration under specific conditions:

Reaction Reagents Position Yield Notes
Bromination Br₂, FeBr₃, 25°Cpara62%Limited by steric hindrance from adjacent substituents .
Nitration HNO₃/H₂SO₄, 0°Cmeta48%Electron-withdrawing amide group directs nitration to meta positions .

Esterification and Protecting Group Strategies

The carboxylic acid group undergoes esterification, while the amino group requires protection for selective reactions:

Reaction Conditions Product Application
Methyl Ester Formation SOCl₂/MeOH, refluxMethyl ester derivativeEnhances volatility for GC-MS analysis .
Boc Protection Boc₂O, DMAP, CH₂Cl₂tert-Butoxycarbonyl-protected amineEnables selective amide bond formation without side reactions .
TFA Deprotection 20% TFA in DCM, 1 hrRegeneration of free amineQuantitative deprotection (<95% yield).

Oxidation and Reduction

Reaction Reagents Product Outcome
Amine Oxidation H₂O₂, NaWO₄, 80°CNitro derivativeLow yield (35%) due to competing decomposition .
Ketone Reduction NaBH₄, MeOH, 0°CSecondary alcoholStereoselective reduction (≥90% R configuration) .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid is studied for its potential role in protein synthesis and enzyme interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry

In the industrial sector, it is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Application References
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;TFA C₁₈H₁₉N₂O₃·C₂HF₃O₂ 487.42 (base + TFA) Two phenyl groups, amide bond, TFA counterion Likely peptide-based bioactivity (e.g., enzyme inhibition)
L-Valyl-L-phenylalanine (Val-Phe) C₁₄H₂₀N₂O₃ 264.32 Valine, phenylalanine, amide bond Model dipeptide for drug delivery and protease studies
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid (Taxol side chain) C₁₆H₁₅NO₄ 285.30 Benzamido, hydroxy, phenyl Anticancer activity (taxol derivatives)
(2R)-2-(4-fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]ethanoic acid C₁₂H₁₄FNO₃S 271.31 Fluorophenyl, sulfanyl, methyl Not specified; structural mimicry for enzyme targets
(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]-3-phenylpropanoic acid C₁₉H₁₇N₂O₄ 337.35 Indole acetyl, phenyl Plant growth regulation (indoleacetic acid analog)

Key Analysis

Structural Differences Stereochemistry: The target compound’s (2R,2S) configuration distinguishes it from simpler dipeptides like Val-Phe (2S,2S) and taxol side chains (2R,3S) . Stereochemical variations significantly impact binding affinity, as seen in enantiomeric separations of similar compounds . Functional Groups: Unlike Val-Phe, which lacks aromatic diversity, the target compound’s dual phenyl groups may enhance hydrophobic interactions. The TFA counterion improves solubility in organic solvents compared to non-ionic analogs .

Synthesis and Stability

  • The target compound is synthesized via Boc-deprotection using TFA, a method also employed for taxol side chain derivatives . However, taxol analogs achieve higher yields (80%) via oxidative cleavage, suggesting room for optimization in the target’s synthesis .
  • Stability: TFA salts are hygroscopic but enhance crystallinity in peptides, whereas sulfanyl-containing analogs (e.g., ) may exhibit redox sensitivity.

Bioactivity and Applications

  • The taxol side chain derivative demonstrates anticancer activity, highlighting the importance of hydroxy and benzamido groups . The target compound’s lack of these groups may limit similar efficacy but could favor other targets.
  • Indole-containing analogs (e.g., ) show bioactivity in plant growth regulation, suggesting the target’s phenyl groups could mediate analogous interactions in biological systems.

Solubility and Pharmacokinetics TFA salts generally exhibit higher aqueous solubility than non-ionic forms but may introduce toxicity concerns at high concentrations . In contrast, fluorophenyl derivatives (e.g., ) balance solubility and metabolic stability via halogenation.

Research Findings and Implications

  • Stereochemical Precision: and emphasize that enantiomeric purity is critical for bioactivity. For example, (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is synthesized with >98% enantiomeric excess for targeted applications .
  • Synthetic Efficiency : The TFA-mediated deprotection method () is widely applicable but may require post-synthesis purification to remove residual TFA, a common industry challenge.
  • Functional Group Trade-offs : While the target compound lacks the hydroxy or sulfanyl groups of analogs (e.g., ), its dual phenyl groups may compensate by enhancing binding to aromatic-rich enzyme pockets.

Biological Activity

The compound (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule that combines amino acid and trifluoroacetic acid functionalities. Its structure suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound features a phenyl group and an amino acid backbone, which influences its solubility and reactivity. The presence of trifluoroacetic acid enhances its acidity, potentially affecting its biological interactions.

Structural Characteristics

CompoundStructure CharacteristicsUnique Features
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid; 2,2,2-trifluoroacetic acidContains both amino acid and trifluoroacetic acid moietiesPotential for diverse biological interactions
L-PhenylalanineSimple amino acid structureEssential nutrient for humans
Glycyl-L-PhenylalanineDipeptide structureRepresents basic building blocks for proteins
Trifluoroacetylated Amino AcidsAmino acids modified with trifluoroacetyl groupsEnhanced stability and reactivity

Biological Activity

The biological activity of the compound is primarily attributed to its ability to interact with enzymes and receptors. Research indicates that compounds with similar structures may exhibit significant pharmacological effects.

Interaction Studies

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as a substrate for transport proteins or bind to receptors influencing various physiological processes.

Synthesis Methods

Several synthesis methods can be employed to create this compound:

  • Solid-phase synthesis : This method allows for the precise control of stereochemistry and functional group incorporation.
  • Solution-phase synthesis : Utilizes standard organic reactions to form the desired structure.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of compounds structurally related to (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid:

  • Anti-inflammatory Activity : A derivative of 3-phenylpropanoic acid demonstrated significant anti-inflammatory effects in animal models. For instance, an injected dose of 10 mg/kg inhibited xylene-induced ear edema by approximately 31.1% .
    • Study Reference : Grigoryan et al., 2019, evaluated the anti-inflammatory properties of a related compound, suggesting potential applications in drug development.
  • Antinociceptive Effects : The same study reported that the derivative increased tail cut-off latency by 36.78% within 60 minutes post-injection in pain models .
  • Gastrointestinal Toxicity Assessment : The new derivative exhibited lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile .

Q & A

Q. What are the recommended synthetic routes for preparing (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves orthogonal protection of stereocenters and coupling agents. For example:
  • Step 1 : Use Boc (tert-butoxycarbonyl) protection for the (2S)-2-amino-3-phenylpropanoyl moiety to preserve chiral integrity during coupling .
  • Step 2 : Activate the carboxyl group of the protected amino acid using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI for amide bond formation with the (2R)-3-phenylpropanoic acid backbone .
  • Step 3 : Deprotect the Boc group under acidic conditions (e.g., TFA) to yield the free amine, followed by neutralization and purification via reverse-phase HPLC .
  • Key Considerations : Monitor enantiomeric purity using chiral HPLC (e.g., Chiralpak® columns) to ensure >98% ee .

Q. How can the TFA counterion influence the purification and stability of this compound during synthesis?

  • Methodological Answer : The TFA counterion enhances solubility in polar solvents (e.g., water/acetonitrile), facilitating purification via ion-pair chromatography. However:
  • Stability Risks : TFA can protonate amine groups, altering charge states and potentially degrading the compound under prolonged basic conditions. Acidify reaction mixtures to pH ~6 during workup to stabilize the salt form .
  • Removal Strategies : Lyophilization or repeated ether trituration can reduce residual TFA, confirmed by ¹⁹F NMR .

Q. What analytical techniques are most effective for confirming the structural integrity and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone connectivity and phenyl group positions. NOESY can confirm stereochemistry by spatial proximity of chiral centers .
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]+ at m/z 385.18) .
  • Chiral HPLC : Use a Chiralcel® OD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time comparison against standards confirms configuration .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Salt Form Variability : TFA vs. HCl salts alter solubility and bioavailability. Standardize salt forms across studies and report counterion concentrations .
  • Enantiomeric Impurities : Even 2% impurity in the (2R,2S) configuration can skew receptor binding assays. Validate purity with chiral HPLC and circular dichroism (CD) .
  • Experimental Conditions : Differences in buffer pH (e.g., phosphate vs. Tris) may protonate the amine, affecting activity. Replicate assays under controlled pH and ionic strength .

Q. What experimental strategies are recommended for assessing the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., deamidation or diketopiperazine formation) .
  • pH-Dependent Stability : Prepare solutions in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 (physiological). Use LC-MS to quantify intact compound and hydrolysis products .
  • Light Sensitivity : Expose to UV (254 nm) for 24 hours; TFA salts may degrade faster than HCl salts under UV stress .

Q. How can chiral chromatography be optimized to resolve diastereomeric impurities in the final product?

  • Methodological Answer :
  • Column Selection : Use a polysaccharide-based chiral column (e.g., Chiralpak® IG-3) with a mobile phase of 0.1% TFA in ethanol/hexane (15:85). Adjust flow rate to 0.8 mL/min for baseline separation .
  • Temperature Control : Lower column temperature to 10°C to enhance retention time differences between diastereomers .
  • Sample Preparation : Pre-purify via preparative HPLC to remove non-chiral impurities, reducing column overload .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.